1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biochemical Evaluation
Compounds with structural similarities to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea have been synthesized and assessed for their biochemical activities. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize spacer length and assess antiacetylcholinesterase activity, demonstrating the importance of conformational flexibility and the potential for creating inhibitors targeting specific enzymes (Vidaluc et al., 1995).
Pharmacokinetic Characterization
The pharmacokinetic properties of structurally related compounds have been studied to determine their potential as drug candidates. For example, virtual screening identified compounds with significant inhibition of breast MDA-MB-231 invasion, migration, and adhesion assays, highlighting the role of structural design in developing therapeutics with suitable pharmacokinetic profiles (Wang et al., 2011).
Antimicrobial and Anti-Proliferative Activities
The synthesis of novel derivatives and their biological activities, including antimicrobial and anti-proliferative effects, demonstrates the versatility of urea-based compounds in medicinal chemistry. Compounds designed with specific structural motifs have shown significant biological activities, providing a basis for the development of new therapeutic agents (Al-Mutairi et al., 2019).
Modulation of Biological Receptors
Research into the modulation of biological receptors by compounds with related structures has shown potential therapeutic applications. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption was explored, suggesting that selective antagonism at certain receptors could represent novel treatments for specific disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOPYLFPKTWEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.